Niobium boride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Niobium Boride (NbB) is a type of gray crystalline powder with a chemical formula of NbB and a molecular weight of 103.72 . It has high melting point, high hardness, good electrical and thermal conductivity, resistance to molten metal corrosion, and superconductivity . It is used in various applications such as cutting tools, metal matrix composites, ceramic materials, electrical contacts, and superconductors .

Synthesis Analysis

NbB can be synthesized by stoichiometric reaction between constituent elements, in this case Nb and B . The synthesis of boride compounds requires very high temperatures . Thermal plasmas can evaporate boron and metal raw materials in the high-temperature core region; then, the composite is produced in the form of a nanoparticle due to a steep temperature gradient in the tail region of the thermal plasma jet .Molecular Structure Analysis

Niobium boride has a crystal structure of hexagonal . The arrangement of boron atoms in the crystal structure plays an important role in determining the physical and chemical properties of borides .Chemical Reactions Analysis

The synthesis of boride compounds requires very high temperatures and at least one elemental component to be very active at these temperatures . Achieving an elaborate control of the purity, chemical composition, defects, and microstructure is difficult while the physical and the chemical properties of a boride are strongly influenced by the atomic arrangement, chemical composition, and defects .Physical And Chemical Properties Analysis

Niobium Boride has very useful physical and chemical properties, such as high melting points, wear resistance, and chemical inertness . It has the characteristics of high melting point, high hardness, good electrical and thermal conductivity, resistance to molten metal corrosion, and superconductivity .Mecanismo De Acción

Direcciones Futuras

Intermetallic borides are receiving attention as functional materials such as a non-noble catalyst for water electrolysis . Various applications are expected in the future as metal boride nanoparticles have started to be synthesized recently by the thermal plasma . Further efforts are needed for practically utilizing the Pt/NbB2 catalyst with the unique Pt morphology .

Propiedades

Número CAS |

12653-77-9 |

|---|---|

Nombre del producto |

Niobium boride |

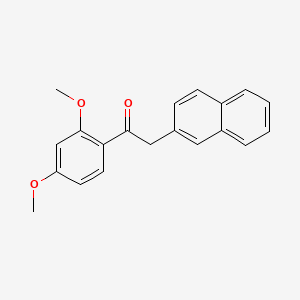

Fórmula molecular |

C16H14O |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5H-indolo[2,3-b]quinoxalin-5-yl)ethanol](/img/structure/B1170670.png)